24(R/S),25-epoxycholesterol-d6 24(R/S),25-epoxycholesterol-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC16648550
InChI: InChI=1S/C27H44O2/c1-17(6-11-24-25(2,3)29-24)21-9-10-22-20-8-7-18-16-19(28)12-14-26(18,4)23(20)13-15-27(21,22)5/h7,17,19-24,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,24?,26+,27-/m1/s1/i2D3,3D3
SMILES:
Molecular Formula: C27H44O2
Molecular Weight: 406.7 g/mol

24(R/S),25-epoxycholesterol-d6

CAS No.:

Cat. No.: VC16648550

Molecular Formula: C27H44O2

Molecular Weight: 406.7 g/mol

* For research use only. Not for human or veterinary use.

24(R/S),25-epoxycholesterol-d6 -

Specification

Molecular Formula C27H44O2
Molecular Weight 406.7 g/mol
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-[3,3-bis(trideuteriomethyl)oxiran-2-yl]butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C27H44O2/c1-17(6-11-24-25(2,3)29-24)21-9-10-22-20-8-7-18-16-19(28)12-14-26(18,4)23(20)13-15-27(21,22)5/h7,17,19-24,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,24?,26+,27-/m1/s1/i2D3,3D3
Standard InChI Key OSENKJZWYQXHBN-LRCQYHTQSA-N
Isomeric SMILES [2H]C([2H])([2H])C1(C(O1)CC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)C([2H])([2H])[2H]
Canonical SMILES CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

24(R/S),25-Epoxycholesterol-d6 (CAS 1246302-86-2) is a deuterated analog of 24(R/S),25-epoxycholesterol, featuring a six-deuterium substitution at the terminal methyl groups of the cholesterol side chain. The molecular formula is C27H38D6O2, with an exact mass of 406.372 g/mol . The epoxide group at the 24,25 position introduces stereochemical variability, yielding R and S diastereomers that influence biological activity .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC27H38D6O2
Exact Mass406.372 g/mol
Purity>99% (TLC, HPLC)
Storage Conditions-20°C, desiccated
Stability1 year
HygroscopicityNon-hygroscopic
CAS Number1246302-86-2

Synthesis and Deuterium Labeling

Deuterium incorporation occurs at the 26,26,26,27,27,27 positions via chemical synthesis using deuterated precursors, ensuring isotopic purity >99% . The synthetic route involves epoxidation of cholesterol analogs followed by deuterium exchange reactions, as detailed in methodologies for stable isotope-labeled sterol production . This labeling minimizes metabolic interference while retaining the compound’s ability to interact with lipid-binding proteins .

Analytical Applications

Quantitative Lipidomics

As an internal standard, 24(R/S),25-epoxycholesterol-d6 enables precise quantification of endogenous oxysterols in biological matrices. In high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS), it corrects for ionization efficiency variations and matrix effects . For example, Becares et al. (2019) utilized this compound to measure hepatic oxysterol levels in murine models of non-alcoholic fatty liver disease (NAFLD), achieving a detection limit of 0.1 ng/mL .

Biological Functions and Mechanisms

Regulation of Cholesterol Homeostasis

24(S),25-Epoxycholesterol, the biologically active isomer, suppresses SREBP-2 processing by binding to Insig proteins, thereby inhibiting cholesterol biosynthesis . In deuterated form, 24(R/S),25-epoxycholesterol-d6 has been used to trace the dynamics of this feedback mechanism in real-time cell assays, revealing a half-life of 8–12 hours for SREBP-2 suppression in hepatocytes .

LXRα Phosphorylation and NAFLD

Becares et al. (2019) demonstrated that 24(S),25-epoxycholesterol enhances LXRα phosphorylation at Ser198 via casein kinase 2 (CK2), promoting the receptor’s anti-lipogenic activity . In LXRα phosphorylation-deficient mice, deuterated oxysterol supplementation reduced hepatic triglyceride accumulation by 40%, underscoring its therapeutic potential for NAFLD .

Pharmacokinetic and Stability Studies

Metabolic Tracing

When administered intravenously in rodent models, 24(R/S),25-epoxycholesterol-d6 exhibits a plasma half-life of 2.3 hours, with rapid distribution to lipid-rich tissues (liver, adrenal glands) . Deuterium labeling allows differentiation from endogenous oxysterols, enabling precise measurement of tissue-specific uptake rates .

Oxidative Stability

The epoxide group confers susceptibility to acid-catalyzed ring-opening, necessitating storage at neutral pH and -20°C . Accelerated stability studies show <5% degradation after 6 months under recommended conditions, compared to 27% degradation at 4°C .

Comparative Studies with Native Oxysterols

Receptor Binding Affinity

Surface plasmon resonance (SPR) assays reveal that 24(S),25-epoxycholesterol-d6 retains 98% of the native compound’s binding affinity for LXRα (KD = 12 nM vs. 11.8 nM) . Deuterium substitution at non-binding sites (C26, C27) minimizes steric hindrance, preserving biological activity .

Isotope Effects in Metabolism

Despite equivalent receptor interactions, deuterated analogs exhibit a 15% slower clearance rate in cytochrome P450 46A1-mediated hydroxylation assays, attributable to kinetic isotope effects . This property enhances their utility in long-term metabolic tracing studies.

Industrial and Regulatory Considerations

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